molecular formula C8H7FN2O B151809 (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 39811-07-9

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B151809
CAS No.: 39811-07-9
M. Wt: 166.15 g/mol
InChI Key: WFGVOSSDGZOYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound with the molecular formula C8H7FN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a hydroxymethyl group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

A related compound, a benzimidazole-based fluorescent probe, has been reported to detect fe3+/2+ ions . It’s possible that (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol may interact with its targets in a similar manner.

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and interaction with its targets. The compound is recommended to be stored in a dry environment at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the benzimidazole ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (5-Fluoro-1H-benzo[d]imidazol-2-yl)carboxylic acid, while nucleophilic substitution of the fluorine atom can produce various substituted benzimidazole derivatives.

Scientific Research Applications

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-1H-benzo[d]imidazol-2-yl)methanol
  • (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol
  • (5-Methyl-1H-benzo[d]imidazol-2-yl)methanol

Uniqueness

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them more effective in various applications .

Properties

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGVOSSDGZOYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587982
Record name (6-Fluoro-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39811-07-9
Record name (6-Fluoro-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.